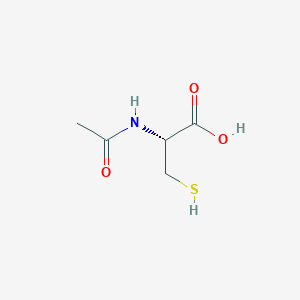

N-Acetyl-D-cysteine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1 G IN 5 ML WATER, 4 ML ALC; PRACTICALLY INSOL IN CHLOROFORM & ETHER

Soluble in water, alcohol, hot isopropyl alcohol, methyl acetate, and ethyl acetate

Synonyms

Canonical SMILES

Isomeric SMILES

N-Acetyl-D-cysteine mechanism of action

Multimodal Mechanisms of Action

NAC exerts its cytoprotective effects through a complex array of mechanisms that can be categorized as glutathione-dependent and glutathione-independent. The table below synthesizes these pathways and their biological consequences.

| Mechanism Category | Specific Pathway / Action | Biological Outcome / Significance | Key Supporting Evidence |

|---|---|---|---|

| Glutathione (GSH)-Dependent | Precursor for L-cysteine, the rate-limiting substrate for de novo GSH synthesis [1] [2] [3]. | Replenishes the primary cellular antioxidant, crucial for detoxification and maintaining redox homeostasis [1] [4]. | Increased tissue GSH content; protection from paracetamol intoxication [1]. |

| Direct Scavenging | Reacts with and neutralizes Reactive Oxygen Species (ROS) like hydroxyl radical (•OH) and H₂O₂ [1] [2] [5]. | Provides immediate, GSH-independent defense against oxidative insult [6]. | Reduced ROS levels in H9c2 cardiomyocytes and murine oligodendrocytes under H₂O₂-induced stress [5] [7]. |

| Gene Expression & Signaling Modulation | Activation of the Nrf2-ARE pathway; induction of cytoprotective enzymes like heme oxygenase-1 (HO-1) [3] [7]. | Enhances long-term antioxidant capacity and anti-inflammatory response [7]. | Abolishment of NAC's cytoprotective effect in oligodendrocytes upon HO-1 inhibition [7]. |

| Neurotransmitter System Modulation | Modulation of the cystine-glutamate antiporter (xCT), regulating extracellular glutamate [3]. | Mitigates excitotoxicity; implicated in psychiatric and addiction disorders [3]. | Preclinical models of addiction and neurological disorders [3]. |

| Mitochondrial Protection | Attenuation of ROS-induced mitochondrial damage; regulation of OPA1-mediated mitochondrial quality control [5]. | Preserves mitochondrial membrane potential, reduces apoptosis, and maintains cellular energy (ATP) production [5]. | Improved cell viability and reduced apoptosis in H9c2 cells via the ROS/OPA1 axis [5]. |

The interplay of these mechanisms is complex. The diagram below outlines the core pathways through which NAC protects cells from oxidative stress.

Core pathways of NAC cytoprotection, showing direct and indirect mechanisms that converge on cell survival.

Pharmacokinetic Profile and Bioavailability

Understanding NAC's pharmacokinetics (PK) is critical for interpreting experimental results and designing clinical trials. Its PK is complex due to extensive metabolism.

| Parameter | Details | Notes & Variability |

|---|---|---|

| Administration Routes | Oral, Intravenous (IV), Inhalation [2] [4] | IV bypasses first-pass metabolism for rapid delivery [2]. |

| Oral Bioavailability | Low (4-10% for free NAC) [2] [8] | Justifies the use of high oral doses in clinical studies. |

| Time to Cmax (Oral) | 1-2 hours [2] | |

| Plasma Half-Life | ~6.25 hours (Oral), ~5.58 hours (IV) [2] | Half-life significantly prolonged in renal/liver impairment [2]. |

| Metabolism | Extensive hepatic first-pass metabolism; converted to various metabolites (e.g., cysteine, glutathione, inorganic sulfate) [2]. | Only a tiny amount of intact NAC reaches systemic circulation [2]. |

| BBB Permeability | Limited for NAC itself [1] | NACA (N-acetylcysteine amide), a derivative, shows improved BBB penetration [1]. |

A significant challenge in NAC research is its low bioavailability and limited ability to cross the blood-brain barrier. To overcome this, research focuses on more lipophilic derivatives like N-acetylcysteine amide (NACA) and N-acetylcysteine ethyl ester (NACET), which demonstrate improved tissue and brain penetration in preclinical models [1] [4].

Experimental Models and Protocols

The following is a synthesis of key methodological details from recent studies investigating NAC's cytoprotective effects.

1. In Vitro Model of Oxidative Stress in Cardiomyocytes [5] This protocol is used to study NAC's role in mitochondrial quality control.

- Cell Line: H9c2 cardiomyocytes (rat origin).

- Oxidative Stress Induction: Treatment with 250 µM H₂O₂ for 12 hours.

- NAC Pre-treatment: 1 mM NAC, administered 1 hour prior to H₂O₂ stimulation.

- Key Readouts:

- Cell Viability: Cell Counting Kit-8 (CCK-8).

- ROS Measurement: Flow cytometry using DCFH-DA fluorescent probe.

- Mitochondrial Function: ATP content assay, mitochondrial membrane potential detection (e.g., JC-1 dye).

- Apoptosis: Caspase-3 activity assay, Annexin V/PI double staining.

- Gene/Protein Analysis: RT-qPCR and Western Blot for OPA1, Cytochrome C, and other MQC proteins.

- Mechanistic Validation: Use of OPA1-small interfering RNA (siRNA) to confirm the pathway's necessity.

2. In Vitro Model of Chemically-Induced Renal Injury [6] This model elucidates NAC's protection against nephrotoxicity.

- Cell Line: HK-2 (human kidney proximal tubule epithelial cells).

- Toxicant: 2,3,5-Tris(glutathion-S-yl)hydroquinone (TGHQ).

- NAC Co-treatment: Various concentrations of NAC administered with TGHQ.

- Key Readouts:

- Cytotoxicity: MTS cell viability assay.

- Intracellular ROS: Flow cytometry with DCFH-DA.

- DNA Damage & Signaling: Phospho-histone H2AX (γH2AX) for DNA damage; Western Blot for phospho-JNK, p38, and ERK MAP kinases.

- Finding: Notably, in this model, cytoprotection was attributed more to direct ROS scavenging and ERK activation than to increased GSH levels [6].

3. In Vitro Model of Oligodendrocyte Protection [7] This protocol investigates NAC's effects on neural cells critical for myelination.

- Cell Lines: Murine oligodendrocyte lines 158N (normal) and 158JP (mutant with high baseline ROS).

- Oxidative Stress Induction: Co-incubation with 500 µM H₂O₂ for 24 hours.

- NAC Treatment: 50-500 µM NAC.

- Key Readouts: Cell survival assays, intracellular GSH measurement (LC-MS), ROS production (FACS with CM-H2DCFDA), total antioxidant capacity (TAC) assay.

- Pathway Inhibition: Use of L-buthionine-sulfoximine (BSO) to inhibit GSH synthesis and chromium mesoporphyrin (CrMP) to inhibit HO-1 activity, revealing the critical role of HO-1 in NAC's cytoprotection.

Safety and Toxicity Profile

NAC has a well-established and favorable safety profile [2] [8].

- Common Adverse Effects: Gastrointestinal symptoms (nausea, vomiting, diarrhea) are most frequent with oral administration, partly due to its sulfurous odor [2] [8].

- Serious Adverse Effects: Anaphylactoid reactions (non-IgE mediated) are uncommon and more associated with IV administration, especially during the loading dose in acetaminophen overdose treatment [2].

- Overdose: Toxicity is uncommon. One case report of a massive IV overdose (100g) resulted in hemolysis, thrombocytopenia, and acute renal failure [2].

- Populations at Risk: Patients with end-stage renal disease or severe liver cirrhosis exhibit significantly reduced clearance of NAC, necessitating caution [2].

Future Research and Derivative Development

The primary focus for future therapeutic development lies in creating improved analogues to overcome the pharmacokinetic limitations of native NAC. N-acetylcysteine amide (NACA) is a leading candidate, showing superior blood-brain barrier permeability and efficacy in preclinical neurological models [1] [4]. Research continues to fully elucidate emerging mechanisms, such as NAC's role in hydrogen sulfide (H₂S) and sulfane sulfur signaling, which represent a frontier beyond its classic antioxidant functions [9].

References

- 1. N-acetylcysteine (NAC) in neurological disorders [pmc.ncbi.nlm.nih.gov]

- 2. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Central Nervous System Modulatory Activities of N- ... [mdpi.com]

- 4. N-acetylcysteine Pharmacology and Applications in Rare ... [mdpi.com]

- 5. N-acetylcysteine, a small molecule scavenger of reactive ... [pmc.ncbi.nlm.nih.gov]

- 6. The Cytoprotective Effect of N-acetyl-L-cysteine against ... [pmc.ncbi.nlm.nih.gov]

- 7. N-acetylcysteine Provides Cytoprotection in Murine ... [mdpi.com]

- 8. N-Acetylcysteine: A Review of Clinical Usefulness (an Old ... [pmc.ncbi.nlm.nih.gov]

- 9. The mechanism of action of N-acetylcysteine (NAC) [sciencedirect.com]

Biological Activities: N-Acetyl-L-cysteine vs. N-Acetyl-D-cysteine

| Mechanism of Action | Biological Function in N-Acetyl-L-cysteine (NAC) | Expected Activity in N-Acetyl-D-cysteine |

|---|---|---|

| Precursor for Glutathione (GSH) | Serves as a rate-limiting precursor for synthesis of glutathione, a major intracellular antioxidant [1] [2]. | Inactive; enzymatic synthesis of GSH is stereospecific for L-cysteine. |

| Direct Antioxidant | Scavenges reactive oxygen species (ROS) directly via its free thiol (-SH) group [2] [3]. | Likely inactive; the thiol group's reactivity may be sterically hindered or not recognized by biological systems. |

| Modulation of Neurotransmission | Modulates glutamatergic signaling via the cystine-glutamate antiporter (system xc-) [1]. | Inactive; membrane transport systems are highly stereoselective for L-amino acids. |

| Anti-inflammatory Action | Reduces pro-inflammatory cytokines and inhibits microglial activation [1]. | Expected to be significantly diminished due to lack of effects on core redox and signaling pathways. |

Key Experimental Findings on L- versus D-Cysteine

The critical difference in activity stems from the stereospecificity of biological systems. The following diagram illustrates why the D-enantiomer cannot participate in key metabolic pathways.

Biological systems are stereospecific, utilizing L-enantiomers for key processes [1] [2].

Research Implications and Suggested Protocols

For researchers investigating the D-enantiomer, the focus would likely be on confirming its lack of activity or exploring potential novel, non-canonical pathways.

- Validating Core Inactivity: A standard experiment would involve comparing the ability of L- and D-NAC to boost intracellular glutathione levels in cell cultures, using a GSH assay kit [1] [2].

- Cellular Uptake Assay: Use radiolabeled or fluorescently tagged L- and D-cysteine analogs to directly visualize and quantify cellular uptake, expecting minimal entry for the D-form.

- Animal Model Studies: In vivo studies, similar to one investigating cysteine deficiency, could administer D-NAC to test if it reverses weight loss; it is not expected to be effective, as only L-cysteine and its precursors like L-NAC can rescue the phenotype [4].

Key Takeaways for Research and Development

- Chirality is Fundamental: The profound difference in biological activity between the L- and D-forms of NAC underscores that chirality is a critical parameter in drug design and biological evaluation.

- D-NAC as a Control: In experimental settings, D-NAC can serve as an excellent negative control to distinguish specific, enzymatically driven effects of L-NAC from non-specific chemical reactions.

- Potential Novel Applications: While inactive in traditional pathways, D-NAC's properties could be explored in material science, as a stable thiol source in non-biological contexts, or in designing novel polymers.

References

- 1. The Central Nervous System Modulatory Activities of N ... [pmc.ncbi.nlm.nih.gov]

- 2. -Acetylcysteine: A N of Clinical Usefulness (an Old Drug with...) Review [pmc.ncbi.nlm.nih.gov]

- 3. - N as a promising therapeutic... - Academia.edu Acetyl Cysteine [academia.edu]

- 4. Unravelling cysteine-deficiency-associated rapid weight loss [nature.com]

Comprehensive Technical Analysis of N-Acetylcysteine (NAC) as a Reactive Oxygen Species (ROS) Scavenger: Mechanisms and Research Applications

Executive Summary

N-acetylcysteine (NAC) is widely employed in redox biology research as both a therapeutic agent and an experimental tool for investigating reactive oxygen species (ROS)-mediated processes. Historically classified as a direct antioxidant, contemporary research reveals a more complex mechanism of action that extends beyond simple radical scavenging. This whitepaper synthesizes current scientific understanding to clarify that NAC's primary antioxidant effects are predominantly indirect, mediated through multiple pathways including glutathione synthesis, modulation of redox-sensitive signaling pathways, and metabolism to sulfur species with potent antioxidant properties. The implications for drug development are substantial, particularly regarding dose-dependent effects, context-specific applications, and potential paradoxical outcomes in cancer biology. This analysis provides researchers with a comprehensive framework for experimental design and data interpretation when utilizing NAC in scientific investigations.

Chemical Properties and Historical Context

N-acetylcysteine (NAC), chemically known as (2R)-2-acetamido-3-sulfanylpropanoic acid, is a derivative of the amino acid L-cysteine featuring an acetyl group attached to nitrogen. This N-acetylation confers greater stability and improved bioavailability compared to cysteine itself. First approved by the US Food and Drug Administration in 1963 as a mucolytic agent for respiratory conditions, NAC later became a standard treatment for acetaminophen (paracetamol) overdose due to its ability to replenish hepatic glutathione (GSH) stores and prevent hepatotoxicity. Its application has since expanded to investigational uses across numerous disease models involving oxidative stress.

The historical classification of NAC as a "direct antioxidant" stems from early observations of its ability to mitigate oxidative damage in biological systems. However, detailed kinetic analyses have revealed that NAC is surprisingly inefficient at directly scavenging many physiologically relevant ROS. The rate constants for reactions between NAC and common ROS are comparatively low: approximately 0.16 M⁻¹s⁻¹ with H₂O₂ and 68 M⁻¹s⁻¹ with O₂•⁻ at physiological pH and temperature [1]. These kinetic limitations question the biological significance of direct ROS scavenging as NAC's primary mechanism, prompting investigation into alternative pathways.

Detailed Mechanisms of Action

Primary Indirect Antioxidant Pathways

Table 1: Primary Mechanisms of NAC Action as an Antioxidant

| Mechanism | Key Components | Biological Consequences | Experimental Evidence |

|---|---|---|---|

| GSH Precursor Function | Cysteine donation, γ-glutamylcysteine ligase, glutathione synthetase | Increased intracellular GSH pools, enhanced GPx/GR activity, improved cellular redox buffering capacity | Sulfur-35 tracing shows NAC incorporation into GSH; increased GSH levels in multiple cell types [2] |

| Sulfur Transduction Pathway | H₂S production, SQR, MST, sulfane sulfur species | Rapid oxidation of mitochondrial roGFP2 probes, protection against acute oxidative insults | NAC-derived cysteine catabolism to H₂S and subsequent oxidation to sulfane sulfur; inhibition by MST/SQR knockdown [1] |

| Thiol-Disulfide Modulation | Protein disulfide reduction, cysteine residue redox state alteration | Altered activity of redox-sensitive proteins (Raf-1, MEK, ERK), cell cycle effects | NAC-induced cell cycle arrest in hepatic stellate cells via MAPK pathway modulation [3] |

| Transcription Factor Regulation | NRF2 activation, ARE-driven gene expression | Upregulation of phase II detoxification enzymes and antioxidant proteins | Not directly measured in cited studies but well-established in literature |

The glutathione precursor function represents NAC's most extensively documented mechanism. As a membrane-permeable cysteine prodrug, NAC enters cells where it undergoes deacetylation to yield L-cysteine, which serves as the rate-limiting substrate for GSH synthesis. The intracellular conversion of NAC to cysteine occurs through cytosolic deacetylases, though the specific enzymes responsible remain incompletely characterized. This elevation of intracellular cysteine pools enhances the synthesis of glutathione (γ-glutamylcysteinylglycine), the predominant cellular non-protein thiol and a crucial component of the glutathione peroxidase/glutathione reductase system responsible for H₂O₂ detoxification [2].

The sulfur transduction pathway represents a more recently elucidated mechanism that explains NAC's rapid antioxidant effects independent of GSH synthesis. Through this pathway, NAC-derived cysteine undergoes catabolism to hydrogen sulfide (H₂S) via enzymatic activities including cystathionine γ-lyase (CSE) and cystathionine β-synthase (CBS). The generated H₂S is subsequently oxidized within mitochondria by sulfide:quinone oxidoreductase (SQR) to form reactive sulfur species (RSS) including hydropersulfides (R-S-SH), which possess exceptional nucleophilic properties and potent antioxidant capacity [1]. These sulfane sulfur species can efficiently reduce oxidized cellular components and contribute to NAC's cytoprotective effects even in situations where GSH synthesis is compromised.

Metabolic Pathways and Signaling Modulation

The following diagram illustrates NAC's primary metabolic fates and their integration with cellular antioxidant systems:

NAC's reducing capacity extends to direct interaction with protein thiols through thiol-disulfide exchange reactions. This activity enables NAC to reduce disulfide bonds in proteins, potentially altering their conformation, activity, and signaling function. This mechanism underpins NAC's ability to modulate various signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, where it directly interacts with cysteine residues in Raf-1, MEK, and ERK proteins [3]. Additionally, NAC can influence the activity of transcription factors sensitive to cellular redox state, particularly Nuclear Factor Erythroid 2-Related Factor 2 (NRF2), though this pathway was not explicitly detailed in the search results provided.

Critical Research Considerations and Limitations

Dose-Dependent and Temporal Effects

Table 2: Dose and Temporal Considerations for NAC Experimental Applications

| Concentration Range | Primary Effects | Experimental Evidence | Research Applications |

|---|---|---|---|

| Low (10-100 μM) | Minimal acute antioxidant effects, potential chronic modulation | Plasma concentrations achieved with standard oral dosing (600-1200 mg) in humans [4] | Physiological relevance studies, chronic disease models |

| Intermediate (100 μM-1 mM) | Moderate antioxidant and anti-inflammatory effects | Partial reduction of oxidative stress markers and selective cytokine modulation in COPD models [5] | Inflammation studies, moderate oxidative stress models |

| High (>1 mM) | Robust antioxidant/anti-inflammatory effects, potential off-target impacts | Complete normalization of oxidative parameters and broad cytokine suppression in ex vivo tissues [5] | Acute oxidative injury models, maximum effect studies |

| Chronic vs Acute Exposure | Sustained low-dose vs. immediate high-impact effects | Chronic low-dose administration showed sustained antioxidant effects comparable to acute high-dose in A549 cells [4] | Study design consideration, therapeutic strategy optimization |

The effects of NAC demonstrate significant concentration dependence, with distinct mechanisms predominating at different dosage ranges. Low concentrations (typical of plasma levels achieved with standard oral supplementation in humans: ~16-35 μM) may require prolonged exposure to elicit measurable antioxidant effects through enhanced GSH synthesis. In contrast, higher concentrations (>1 mM) typically employed in cell culture experiments produce more immediate and potent antioxidant and anti-inflammatory outcomes, likely mediated through multiple complementary mechanisms including the sulfur transduction pathway [4]. Researchers must carefully consider this dose-response relationship when designing experiments and interpreting results, particularly when extrapolating findings from in vitro systems to potential clinical applications.

The temporal dimension of NAC treatment introduces additional complexity. Studies comparing different treatment durations reveal that chronic administration of lower NAC concentrations can produce sustained antioxidant and anti-inflammatory effects comparable to those achieved with acute high-dose exposure. For instance, in A549 alveolar epithelial cells challenged with poly(I:C) to mimic viral infection, prolonged treatment (up to 6 days) with low-dose NAC (16-35 μM) gradually reduced ROS production and inflammatory cytokine release to an extent similar to acute high-dose (1.6-5 mM) treatment over 24 hours [4]. This temporal pattern suggests that investigator consideration of both concentration and exposure duration is essential for appropriate experimental design.

Methodological Considerations and Common Artifacts

The interpretation of NAC effects in experimental systems requires careful attention to methodological details to avoid common artifacts and misinterpretations:

Fluorescent Probe Limitations: Many studies utilize fluorogenic probes like DCFH-DA (dichlorodihydrofluorescein diacetate) and related compounds (CellROX, CM-H2DCFDA) to assess intracellular ROS levels. Inhibition of fluorescence by NAC is frequently interpreted as evidence of ROS scavenging. However, neither NAC nor these probes react directly with H₂O₂ at appreciable rates. The observed fluorescence suppression may instead reflect NAC's impact on cellular iron metabolism or other indirect mechanisms rather than direct ROS scavenging [2].

Antioxidant Specificity Challenges: The common practice of using NAC as a single "antioxidant" to implicate ROS in biological processes is methodologically problematic. The diverse mechanisms of NAC action mean that observed effects cannot be automatically attributed to ROS scavenging. Best practice guidelines recommend employing multiple antioxidants with different mechanisms (both thiol and non-thiol based) to confirm ROS involvement [3] [6].

Cancer Biology Paradox: NAC demonstrates context-dependent effects in oncology research that necessitate careful interpretation. While sometimes protecting healthy cells from oxidative damage, NAC may paradoxically promote tumor progression and metastasis in certain cancer models by mitigating oxidative stress in metastatic cells or elevating glutathione levels that support cancer cell survival [2] [7]. These dichotomous outcomes underscore the importance of context-specific mechanism investigation.

Research Applications and Experimental Approaches

Detailed Experimental Protocols

Protocol 1: Assessing NAC Antioxidant Efficacy in Cultured Cells

This protocol measures NAC's ability to mitigate oxidative stress in cell culture systems using fluorescent ROS detection:

Cell Culture and Treatment: Plate appropriate cells (e.g., A549, primary fibroblasts) in suitable culture vessels and allow adherence. Include negative controls (untreated), positive controls (oxidant-challenged), and NAC treatment groups.

NAC Pre-treatment: Prepare fresh NAC solutions in culture medium immediately before use. Apply NAC across a concentration range (e.g., 16 μM to 5 mM) for varying durations (e.g., 24-144 hours for chronic exposure studies).

Oxidative Challenge: Apply relevant pro-oxidant stimuli appropriate to the research context:

ROS Detection:

- Load cells with CM-H2DCFDA (5-10 μM) or similar fluorescent probe for 30 minutes at 37°C

- Wash with PBS and analyze by flow cytometry or fluorescence microscopy

- Include unstained controls for background subtraction

Complementary Assays:

- Measure intracellular thiol levels using 5-CM-FDA fluorescence

- Quantify GSH/GSSG ratio using commercial kits

- Assess oxidative damage markers (protein carbonylation, lipid peroxidation)

Protocol 2: Evaluating NAC Anti-inflammatory Effects in Ex Vivo Tissue

This protocol adapts from bronchial tissue models of COPD exacerbation [5]:

Tissue Preparation: Obtain fresh human bronchial rings (from surgical specimens) or appropriate tissue for research model. Place in Krebs-Henseleit buffer with indomethacin (5 μM) to inhibit prostaglandin synthesis.

Experimental Setup: Mount tissues in organ bath systems with oxygenation (95% O₂, 5% CO₂) at 37°C. Apply optimal resting tension (0.5-1.0 g for bronchial rings).

NAC and Challenge Protocol:

- Pre-treat tissues with NAC across concentration range (10 nM to 10 mM)

- Apply inflammatory challenge (LPS 100 ng/mL, overnight incubation)

- Include controls (untreated, LPS alone, NAC alone)

Response Assessment:

- Measure contractile responses to electrical field stimulation

- Collect supernatant for cytokine analysis (IL-1β, IL-6, IL-8, TNF-α) by ELISA

- Assess oxidative stress markers (peroxidase activity, H₂O₂, malondialdehyde)

- Evaluate antioxidant capacity (total antioxidant capacity, GSH, SOD activity)

Pathway-Specific Investigations

The following diagram illustrates the integration of NAC mechanisms with key cellular signaling pathways:

Research investigations have revealed that NAC modulates specific signaling pathways in cell-type-dependent manners. In tendon stem/progenitor cells (TSPCs), NAC promotes tenogenic differentiation through upregulation of integrin α5β1 and subsequent activation of the PI3K/AKT signaling pathway [8]. Transcriptomic analysis of NAC-treated TSPCs identified significant enrichment in genes associated with extracellular matrix organization, integrin binding, and PI3K/AKT signaling. This pathway-specific mechanism illustrates that NAC's effects extend beyond antioxidation to include direct modulation of differentiation pathways through integrin activation.

Implications for Drug Development and Therapeutic Applications

The complex mechanisms of NAC action present both opportunities and challenges for pharmaceutical development and therapeutic applications:

Dose Regimen Optimization: The concentration-dependent effects of NAC necessitate careful dose selection for specific therapeutic objectives. Low-dose chronic administration may suffice for maintaining redox homeostasis, while high-dose acute intervention may be required for addressing significant oxidative stress in conditions like COPD exacerbations [4] [5].

Tissue-Specific Targeting: The differential expression of enzymes involved in NAC metabolism (CSE, CBS, MST, SQR) across tissues suggests potential for tissue-specific effects. Development of targeted delivery systems could enhance efficacy while minimizing off-target impacts.

Cancer Therapy Considerations: The dual role of NAC in cancer biology—potentially protecting normal tissues while potentially promoting certain cancers—requires careful risk-benefit analysis in oncological applications [2] [7]. NAC should not be universally recommended as an adjunct to cancer therapy without context-specific investigation.

Combination Therapy Strategies: NAC's ability to modulate multiple pathways simultaneously suggests potential for synergistic combinations with other therapeutics. For instance, NAC enhanced the antitumor effect of chimeric antigen receptor (CAR)-modified natural killer cells and improved function of exhausted T cells in immunotherapy contexts [2].

Conclusion and Future Research Directions

N-acetylcysteine functions as a multifaceted redox-modulating agent with mechanisms extending far beyond direct ROS scavenging. Its antioxidant efficacy primarily derives from indirect pathways including glutathione precursor function, sulfur transduction involving H₂S and sulfane sulfur species, and direct thiol-disulfide exchange with regulatory proteins. Researchers must consider the concentration-dependence, temporal dynamics, and context-specificity of NAC effects when designing experiments and interpreting results.

Future research should focus on elucidating the precise enzymatic pathways responsible for NAC deacetylation and metabolism in different tissues, developing methods to selectively enhance specific mechanisms of NAC action, and establishing biomarkers that predict therapeutic response across different pathological conditions. Additionally, more sophisticated experimental designs employing multiple complementary antioxidants and ROS detection methods will help clarify the specific contributions of different ROS to biological processes under investigation.

References

- 1. N-acetyl cysteine functions as a fast-acting antioxidant by ... [pmc.ncbi.nlm.nih.gov]

- 2. NAC, NAC, Knockin’ on Heaven's door: Interpreting the mechanism of... [pmc.ncbi.nlm.nih.gov]

- 3. N-acetylcysteine, reactive oxygen species and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influence of dose and exposition time in the effectiveness ... [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological investigation on the anti-oxidant and anti ... [respiratory-research.biomedcentral.com]

- 6. Guidelines for measuring reactive oxygen species and ... [nature.com]

- 7. Common decongestant NAC can fight cancer indirectly | CANCERactive [canceractive.com]

- 8. - N -L- Acetyl facilitates tendon repair and promotes the... cysteine [bmcmolcellbiol.biomedcentral.com]

N-Acetyl-D-cysteine: Antioxidant Properties and Research Applications

Introduction and Chemical Fundamentals

N-Acetyl-D-cysteine (D-NAC) represents the D-enantiomer of the well-characterized antioxidant N-acetylcysteine. While N-acetyl-L-cysteine (L-NAC) has been extensively studied as a glutathione precursor and mucolytic agent, D-NAC offers distinct properties stemming from its chiral configuration. The critical distinction between these enantiomers lies in their metabolic fates: D-NAC maintains the ability to directly scavenge reactive oxygen species (ROS) through its thiol group but cannot participate in the glutathione biosynthesis pathway due to its stereospecificity [1]. This fundamental biochemical difference makes D-NAC particularly valuable as a research tool for dissecting thiol-dependent antioxidant mechanisms independent of glutathione metabolism.

The molecular structure of D-NAC features a thiol-containing side chain (-SH) that confers its reductive capacity, with the acetyl group protecting the amine functionality and enhancing cellular permeability. Chemically known as (R)-2-acetamido-3-sulfanylpropanoic acid, D-NAC shares the same molecular formula (C₅H₉NO₃S) and weight (163.19 g/mol) as its L-enantiomer counterpart but exhibits different interactions with chiral biological systems [1]. The redox potential of the thiol group enables D-NAC to participate in various antioxidant reactions, including direct radical quenching and disulfide bond reduction, while its inability to enter the glutathione metabolic pathway makes it an ideal tool for controlled investigations of thiol-dependent versus glutathione-dependent antioxidant mechanisms in experimental systems.

Comparative Analysis of NAC Enantiomers

Table 1: Comparative Properties of N-Acetyl-L-cysteine and this compound

| Property | N-Acetyl-L-cysteine (L-NAC) | This compound (D-NAC) |

|---|---|---|

| Molecular Formula | C₅H₉NO₃S | C₅H₉NO₃S |

| Molecular Weight | 163.19 g/mol | 163.19 g/mol |

| Thiol Group | Present (-SH) | Present (-SH) |

| GSH Precursor | Yes [2] | No [1] |

| Direct ROS Scavenging | Yes [2] [3] | Yes [1] |

| Bioavailability | 4-10% (oral) [4] | Research use only |

| Mucolytic Activity | Yes [2] | Not established |

| Primary Research Applications | GSH replenishment, antioxidant studies | Thiol-specific mechanisms, redox signaling |

Mechanisms of Antioxidant Action

The antioxidant activity of D-NAC operates through two primary mechanisms: direct reactive oxygen species (ROS) scavenging and thiol-mediated reduction. The direct scavenging mechanism involves the nucleophilic thiol group of D-NAC donating a hydrogen atom to neutralize various oxidant species, including hydroxyl radicals, hypochlorous acid, and peroxynitrite. This direct interaction effectively quenches ROS before they can damage critical cellular components such as proteins, lipids, and DNA [1]. Unlike L-NAC, which exerts many of its effects through glutathione replenishment, D-NAC's actions are restricted to this direct antioxidant activity and other thiol-dependent mechanisms, making it particularly valuable for mechanistic studies aimed at dissecting glutathione-independent pathways.

The reducing capacity of D-NAC also manifests through its ability to break disulfide bonds in proteins via thiol-disulfide exchange reactions. This mechanism contributes to the reactivation of oxidized proteins and the reduction of protein aggregates [2]. Additionally, emerging evidence suggests that D-NAC may modulate signaling pathways through direct interaction with cysteine residues in regulatory proteins, potentially affecting processes such as apoptosis, inflammation, and gene expression [3]. These interactions occur independently of glutathione metabolism, highlighting the value of D-NAC in differentiating between various thiol-mediated cellular processes.

D-NAC in Redox Signaling Pathways

Figure 1: D-NAC modulates redox signaling through direct ROS scavenging and thiol reduction, independent of glutathione metabolism. These interactions can alter protein function and cellular responses to oxidative stress.

Experimental Data and Research Findings

Efficacy in Biological Systems

Research applications of D-NAC have primarily focused on its use as a specific tool to investigate thiol-dependent antioxidant mechanisms without the confounding factor of glutathione elevation. In controlled in vitro systems, D-NAC has demonstrated significant efficacy in reducing oxidative stress markers and protecting against ROS-induced damage. Studies utilizing cell-free systems have confirmed that D-NAC effectively neutralizes various reactive oxygen species, with its thiol group serving as the primary reactive site [1]. This direct antioxidant activity occurs rapidly and can be quantified using standardized oxidant scavenging assays, providing researchers with a valuable tool for dissecting specific antioxidant mechanisms.

In cellular models, D-NAC has shown particular utility in hypoxia and oxidative stress research. A pivotal study demonstrated that while D-NAC (20 mM) did not increase intracellular glutathione levels or enhance hypoxic apoptosis, glutathione monoester did produce these effects [1]. This finding provides compelling evidence that glutathione rather than NAC itself is responsible for enhancing hypoxic apoptosis in certain experimental models. The concentration-dependent effects of D-NAC have been observed across multiple studies, with higher concentrations (typically 10-20 mM) required for significant antioxidant effects in cellular systems, likely due to limited cellular uptake or competition with endogenous thiols.

Table 2: Experimental Evidence for D-NAC Antioxidant Properties

| Experimental System | Concentration | Key Findings | Limitations |

|---|---|---|---|

| Cell-free assays | 0.1-10 mM | Direct ROS scavenging confirmed [1] | Does not reflect cellular complexity |

| Cellular models | 10-20 mM | Reduces oxidative stress without increasing GSH [1] | High concentrations needed |

| Hypoxia models | 20 mM | No effect on hypoxic apoptosis [1] | Cannot replace GSH-specific functions |

| Research applications | Varies | Useful for isolating thiol-specific effects [1] [3] | Limited therapeutic potential |

Experimental Protocols and Methodologies

In Vitro Assessment of Antioxidant Activity

Cell culture studies with D-NAC require specific protocols to ensure proper investigation of its antioxidant mechanisms. For mammalian cell lines, researchers typically prepare a stock solution of D-NAC in distilled water or PBS at concentrations ranging from 100-500 mM, which should be filter-sterilized (0.22 μm) and stored at -20°C for short-term use [1]. The working concentrations for cell treatment generally range from 1-20 mM, depending on the cell type and experimental objectives. It is critical to include appropriate controls, including untreated cells and cells treated with L-NAC to differentiate enantiomer-specific effects.

A standard protocol for evaluating D-NAC's effects on cellular oxidative stress involves the following steps:

- Cell plating: Seed cells in appropriate culture vessels and allow attachment for 24 hours

- Pre-treatment: Incubate cells with D-NAC for 1-2 hours before oxidative challenge

- Oxidative stress induction: Apply oxidant stressor (e.g., H₂O₂, menadione, or tert-butyl hydroperoxide)

- Assessment: Measure outcomes using various endpoints:

- ROS levels using fluorescent probes (DCFDA, DHE)

- Cell viability via MTT, WST-1, or propidium iodide exclusion

- Oxidative damage markers (protein carbonylation, lipid peroxidation, 8-OHdG)

- Glutathione levels to confirm lack of GSH elevation [1]

In Vivo Administration and Dosing

While research on D-NAC in animal models is limited compared to L-NAC, existing protocols for L-NAC administration can be adapted with appropriate considerations for enantiomer differences. For rodent studies, L-NAC is typically administered in drinking water at concentrations of 50-100 mM, which corresponds to a daily intake of approximately 600-1200 mg/kg [5]. Similar approaches could be employed for D-NAC investigations, with careful monitoring of water consumption to ensure accurate dosing. Alternative administration routes include intraperitoneal injection (typically 100-200 mg/kg daily) or oral gavage (150-300 mg/kg daily) [5] [6].

For behavioral and neurobiological studies, protocols have been established where NAC is administered in drinking water (900 mg/L) throughout critical experimental periods, such as during adolescent development in rodent models [6]. This method provides continuous exposure and has demonstrated efficacy in preventing neuropathological phenotypes induced by various stressors. Researchers should verify the stability of D-NAC in solution and prepare fresh solutions regularly (every 2-3 days) to ensure compound integrity throughout the study period.

Figure 2: Experimental workflow for assessing D-NAC antioxidant activity in cellular models, highlighting key steps from compound preparation to endpoint analysis.

Research Applications and Therapeutic Potential

Specific Research Contexts for D-NAC

The unique properties of D-NAC make it particularly valuable in several specific research contexts where distinguishing between glutathione-dependent and thiol-specific mechanisms is essential. In redox signaling studies, D-NAC serves as an excellent tool for investigating thiol-disulfide exchange reactions without concurrently altering cellular glutathione levels [3]. This specific application allows researchers to dissect complex redox regulation networks and identify direct protein targets of thiol-based modifications. Additionally, in mitochondrial research, D-NAC has been employed to study the role of direct thiol-mediated antioxidant defense independent of glutathione metabolism, particularly in models of oxidative phosphorylation and electron transport chain function.

In neuroscience research, the demonstrated neuroprotective effects of L-NAC in models of adolescent THC exposure [6] suggest potential applications for D-NAC in differentiating the mechanisms underlying such protection. Similarly, in metabolic studies where L-NAC has shown ambiguous effects on beta-cell function during aging [5] [7], D-NAC could help clarify whether observed outcomes result from glutathione elevation or other thiol-mediated mechanisms. The chemical purity of research-grade D-NAC is typically verified using advanced analytical methods such as liquid chromatography with UV and mass spectrometry detection, ensuring accurate interpretation of experimental results [8].

Limitations and Research Considerations

While D-NAC offers valuable specificities for mechanistic research, several important limitations must be considered in experimental design and interpretation. The inability to replenish glutathione pools means D-NAC cannot substitute for L-NAC in research focused on glutathione-dependent processes or therapeutic applications aiming to enhance glutathione synthesis [1]. Additionally, the pharmacokinetic profile of D-NAC may differ significantly from its L-enantiomer counterpart, potentially affecting tissue distribution, cellular uptake, and metabolic fate in experimental systems.

Researchers should also consider that the antioxidant effects of D-NAC may be limited in scenarios where oxidative stress is primarily mitigated through glutathione-dependent pathways. Furthermore, potential off-target effects or unique interactions stemming from its D-configuration warrant careful investigation in each experimental system. As with any research tool, appropriate controls and validation experiments are essential when employing D-NAC to ensure accurate interpretation of results and proper attribution of observed effects to its specific mechanisms of action.

Conclusion and Research Perspectives

This compound serves as a specific research tool for investigating thiol-dependent antioxidant mechanisms independent of glutathione metabolism. Its well-characterized direct ROS scavenging activity and disulfide-reducing capacity make it particularly valuable for dissecting complex redox signaling pathways and identifying specific protein thiol modifications. The experimental protocols and mechanistic insights outlined in this technical guide provide researchers with a foundation for incorporating D-NAC into appropriately designed studies aimed at elucidating fundamental redox biology mechanisms.

References

- 1. This compound | ROS Scavenger [medchemexpress.com]

- 2. -Acetylcysteine as an N and disulphide breaking agent: the... antioxidant [pubmed.ncbi.nlm.nih.gov]

- 3. N-acetylcysteine, reactive oxygen species and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Acetylcysteine: A Review of Clinical Usefulness (an Old ... [pmc.ncbi.nlm.nih.gov]

- 5. Long-Term Administration of Antioxidant N-Acetyl-L- ... [pmc.ncbi.nlm.nih.gov]

- 6. The antioxidant N-acetylcysteine prevents cortical ... [nature.com]

- 7. The antioxidant, N-acetyl-L-cysteine, affects beta cell ... [link.springer.com]

- 8. Quantitative analysis of N-acetylcysteine and its ... [sciencedirect.com]

Comprehensive Technical Guide: N-Acetyl-D-cysteine Solubility, Stability, and Analytical Profiling

Introduction and Scientific Relevance

N-Acetyl-D-cysteine (D-NAC) represents the D-enantiomer of the well-characterized N-acetylcysteine molecule, distinguished by its specific stereochemical configuration at the chiral center. While the L-enantiomer (N-acetyl-L-cysteine) has been extensively studied and utilized in therapeutic applications ranging from acetaminophen overdose antidote to mucolytic therapy, the D-form has garnered significant interest in pharmaceutical research and development, particularly as a chiral impurity in acetylcysteine pharmaceutical formulations and as a tool compound in mechanistic studies. The compound (CAS Registry Number: 26117-28-2) possesses a molecular formula of C(_5)H(_9)NO(_3)S and a molecular weight of 163.19 g/mol, identical to its L-enantiomer yet with distinct biochemical behavior owing to its stereospecific interactions. [1] [2]

This technical guide provides a comprehensive assessment of this compound's physicochemical properties, with particular emphasis on solubility characteristics and stability profiles under various conditions. The content is structured to support researchers and drug development professionals in making informed decisions regarding formulation development, analytical method selection, and storage conditions for this specific enantiomer. The guidance synthesizes current scientific literature with empirical data to address the practical challenges associated with handling and stabilizing this compound in research and potential pharmaceutical applications. Understanding the behavior of the D-enantiomer is particularly valuable for analytical method development where it serves as a reference standard, for stereochemical purity assessments of NAC formulations, and for investigating enantiomer-specific biological effects in preclinical models. [1]

Physicochemical Properties Overview

This compound exhibits specific physicochemical characteristics that directly influence its solubility behavior, stability profile, and appropriate handling requirements. These fundamental properties provide critical insights for researchers designing experimental protocols or formulation strategies involving this compound. [1]

Table 1: Fundamental Physicochemical Properties of this compound [1]

| Property | Specification | Experimental Conditions |

|---|---|---|

| CAS Registry Number | 26117-28-2 | |

| Molecular Formula | C(_5)H(_9)NO(_3)S | |

| Molecular Weight | 163.19 g/mol | |

| Melting Point | 104-107°C | |

| Boiling Point | 407.7±40.0 °C | Predicted |

| Density | 1.294±0.06 g/cm³ | Predicted |

| pKa | 3.25±0.10 | Predicted |

| Storage Conditions | Keep in dark place, sealed in dry, room temperature | Air sensitive, hygroscopic |

The solid form of this compound typically presents as a white to off-white powder, which demonstrates hygroscopic tendencies and sensitivity to atmospheric oxygen. These characteristics necessitate careful handling and storage under controlled conditions to maintain compound integrity. The predicted pKa value of approximately 3.25 reflects the carboxylic acid group's ionization potential, indicating that the molecule will exist predominantly in its anionic form at physiological pH levels, thereby influencing its solubility characteristics and chemical reactivity across different pH environments. The thermal behavior, indicated by the melting point range of 104-107°C, provides guidance for processing conditions and potential compatibility with various pharmaceutical manufacturing operations. [1]

Solubility Profile and Partitioning Behavior

The solubility characteristics of this compound significantly impact its formulation potential and experimental applications across various research contexts. Comprehensive solubility data informs appropriate solvent selection for analytical method development, dissolution testing, and delivery system design. [1]

Table 2: Solubility Profile of this compound in Various Solvents [1]

| Solvent System | Solubility | Notes / Quantitative Measures |

|---|---|---|

| Water | Soluble | 250 mg/mL (1531.96 mM) at unspecified temperature |

| DMSO | Slightly soluble | Suitable for stock solution preparation |

| Methanol | Slightly soluble | |

| General Solubility | Soluble in water, slightly soluble in alcohols |

This compound demonstrates favorable aqueous solubility, with documented solubility of 250 mg/mL in water, equivalent to approximately 1531.96 mM. This substantial water solubility facilitates the preparation of concentrated aqueous solutions for experimental use. The compound is also moderately soluble in polar organic solvents including dimethyl sulfoxide (DMSO) and methanol, though to a lesser extent than in aqueous environments. The slight solubility in these organic solvents enables the preparation of stock solutions for various research applications, though concentration limitations may apply. The molecule's amphiphilic character, derived from the combination of hydrophobic acetyl and methylene groups with hydrophilic carboxylic acid and thiol functionalities, contributes to its distinctive solubility pattern across solvents of varying polarity. This property is particularly relevant for membrane permeability considerations and potential formulation strategies aimed at optimizing delivery characteristics. [1]

Chemical Stability and Degradation Pathways

The chemical stability of this compound represents a critical consideration for researchers and formulators, as the compound demonstrates particular sensitivity to several environmental factors. Comprehensive understanding of its degradation behavior enables appropriate handling protocols and stabilization strategy implementation. [3] [4]

Primary Degradation Mechanisms

The predominant degradation pathway for N-acetylcysteine derivatives involves oxidative processes leading to dimer formation through disulfide bond creation. This reaction proceeds via oxidation of the thiol (-SH) group, resulting in conversion to N,N'-diacetylcystine (DAC), the symmetrical disulfide dimer. This transformation occurs readily in solution when exposed to molecular oxygen, with the reaction kinetics influenced by multiple factors including oxygen concentration, temperature, presence of metal ions, and solution pH. The DAC formation directly reduces bioavailable cysteine, as DAC converts 30 times more slowly to cysteine when administered intravenously compared to NAC, thereby diminishing the compound's functional activity in biological systems. [4]

Recent investigations into N-terminal cysteine modifications have revealed that acetylation patterns may significantly influence protein stability, suggesting potential parallels for small molecules like N-acetylcysteine. The competition between oxidation and acetylation at cysteine residues presents a complex regulatory mechanism that potentially impacts molecular stability under various physiological conditions. While this research primarily focuses on protein substrates, the fundamental chemical principles may extend to N-acetylcysteine derivatives, particularly regarding the susceptibility of the N-terminal cysteine to oxidative modifications that potentially trigger degradation through the Cysteine/Arginine N-degron pathway. [5]

Environmental Factor Impact

Comprehensive stability studies have quantified the effects of various environmental stressors on N-acetylcysteine degradation:

- Temperature Influence: Accelerated stability testing reveals substantial temperature-dependent degradation, with N-acetylcysteine solutions demonstrating more rapid dimer formation at elevated temperatures. Controlled studies indicate that refrigeration at 5±3°C significantly stabilizes NAC solutions compared to room temperature storage. [3]

- Oxidative Environment: The presence of molecular oxygen directly drives the oxidation process, with studies demonstrating a direct correlation between oxygen availability in solution and DAC formation rates. Pharmaceutical research has established that oxygen principally delivers from the primary headspace during storage, directly influencing the oxidation kinetics of NAC in solution. [4]

- pH Effects: Forced degradation studies confirm that both acidic and basic conditions accelerate NAC degradation. Exposure to HCl 0.5M for 1 minute resulted in 15% degradation, while NaOH 0.1M for 10 minutes caused 23% degradation, indicating particular susceptibility to alkaline conditions. [3]

- Light Exposure: Photostability assessment under sunlamp irradiation for 28 days demonstrated approximately 3% degradation, suggesting moderate light sensitivity that warrants appropriate protection during storage. [3]

Analytical Methods for Quantification and Stability Assessment

Robust analytical methodologies are essential for accurate quantification of this compound and its degradation products. High-performance liquid chromatography (HPLC) with UV detection has emerged as the predominant technique for stability-indicating assays, enabling precise monitoring of both the parent compound and its oxidative derivatives. [3] [6]

HPLC-UV Method for NAC and DAC Quantification

A validated reverse-phase HPLC method enables simultaneous determination of N-acetylcysteine and its primary degradation product, N,N'-diacetylcystine (DAC). The method employs an Atlantis dC18 column (4.6 mm × 150 mm, 3 μm) or equivalent C18 stationary phase, with a simple mobile phase system consisting of ammonium formate (5 mM) or similar aqueous buffer. The isocratic or gradient elution provides excellent separation of NAC and DAC, with retention times sufficiently distinct to ensure accurate quantification of each analyte. [6] [4]

This method demonstrates excellent linearity for both NAC (R² = 1.00) and DAC (R² = 1.00) across relevant concentration ranges, with limits of detection (LOD) and quantification (LOQ) established at 0.0001 mg/mL and 0.00018 mg/mL for NAC, and 0.00015 mg/mL and 0.00045 mg/mL for DAC, respectively. The method validation confirms appropriate accuracy, precision, specificity, and system suitability parameters within accepted pharmaceutical analysis criteria, with intermediate precision relative standard deviation <5%. This methodology supports various applications including stability testing, dissolution studies, and pharmaceutical formulation analysis. [6]

Forced Degradation Studies and Stability-Indicating Method Validation

Forced degradation studies provide critical validation of method selectivity and reveal the stability-indicating capability of analytical methods. Comprehensive stress testing of N-acetylcysteine under various conditions has demonstrated the method's ability to successfully resolve degradation products from the parent compound: [3]

Table 3: Forced Degradation Results for N-Acetylcysteine Under Various Stress Conditions [3]

| Stress Condition | Degradation | Major Degradation Products Retention Times (min) |

|---|---|---|

| Heat (80°C, 3 h) | 24% | 1.3, 1.5, 1.8, 2.2, 5.3, 7.2–7.7 |

| Light (sunlamp, 28 days) | 3% | 7.2–7.7 |

| Oxidation (H₂O₂ 0.3%, 3 h) | 6% | 1.6, 2.0, 7.2–7.7 |

| Acid (HCl 0.5 M, 1 min) | 15% | 1.5, 1.7, 7.2–7.7 |

| Alkaline (NaOH 0.1 M, 10 min) | 23% | 1.9, 2.0, 7.2–7.7 |

The chromatographic data consistently identified a predominant degradation peak with retention time between 7.2-7.7 minutes across multiple stress conditions. This peak was confirmed through standard injection to represent the NAC dimer (N,N'-diacetylcystine), established as the primary degradation product under oxidative conditions. The method effectively resolves multiple degradation products formed under various stress conditions, confirming its stability-indicating capability for comprehensive stability assessment of N-acetylcysteine formulations. [3]

Figure 1: HPLC-UV Analytical Workflow for this compound Quantification

Stabilization Strategies and Formulation Considerations

Effective stabilization approaches for this compound require multifaceted strategies addressing the primary degradation pathways, particularly oxidative dimerization. Research has identified several effective methods to enhance stability in pharmaceutical formulations and experimental solutions. [3] [4]

Antioxidant Systems and Additive Effects

Comprehensive studies have evaluated various antioxidant additives for their capability to minimize NAC oxidation in solution:

- Zinc Gluconate: Research demonstrates that zinc gluconate at 62.5 μg·mL⁻¹ effectively stabilizes 25 mg·mL⁻¹ NAC solution for at least 8 days when stored at 5±3°C. This concentration represents an administrable dose to patients, making it pharmaceutically relevant. The stabilization mechanism potentially involves complex formation with the thiol group or catalytic site blocking. [3]

- Sodium Edetate: The addition of disodium edetate (2 mg·mL⁻¹) provides stabilization through chelating effects, sequestering metal ions that might catalyze oxidation reactions. This concentration corresponds to that present in undiluted commercial NAC formulations. [3]

- Ascorbic Acid: As a recognized antioxidant, ascorbic acid demonstrates potential stabilization effects, though comprehensive quantitative data specific to NAC stabilization requires further investigation. [3]

- Tocopherol: The lipid-soluble antioxidant shows theoretical potential, though its application in aqueous NAC solutions presents formulation challenges that may limit practical utility. [3]

Packaging and Storage Optimization

Packaging configurations significantly influence N-acetylcysteine stability by controlling oxygen exposure during storage:

- Headspace Minimization: Experimental evidence confirms that oxygen in the primary headspace represents the principal source driving NAC oxidation. Manufacturing processes that minimize headspace volume demonstrate substantially reduced DAC formation during storage. [4]

- Oxygen Absorbers: Incorporation of fast-acting oxygen absorbers (e.g., SS-500BXMBC with capacity >500 mL) in secondary packaging effectively maintains low oxygen environments, particularly crucial for long-term storage of semipermeable containers. Strategic placement adjacent to port systems maximizes effectiveness. [4]

- Barrier Materials: Utilization of multilayer coextruded films with enhanced oxygen barrier properties in primary packaging, combined with silicon dioxide (SiOx)-coated high gas barrier materials for secondary packaging, creates comprehensive protection against oxygen permeation. [4]

Temperature control remains fundamental to stability maintenance, with refrigerated conditions (5±3°C) providing substantial stabilization compared to ambient storage. Protection from light exposure through use of light-resistant containers provides additional protection against potential photodegradation pathways. [3]

Figure 2: this compound Oxidation Pathway and Stabilization Strategies

Conclusion and Research Implications

The comprehensive profiling of this compound presented in this technical guide highlights critical considerations for researchers and pharmaceutical developers working with this enantiomeric form. The compound demonstrates favorable aqueous solubility but requires careful management of its oxidative susceptibility throughout handling, storage, and formulation processes. The well-characterized degradation pathway to N,N'-diacetylcystine (DAC) necessitates implementation of appropriate stabilization strategies, including antioxidant incorporation, oxygen exclusion, and temperature control, to maintain compound integrity during experimental and storage timelines. [1] [3] [4]

References

- 1. This compound | 26117-28-2 [chemicalbook.com]

- 2. Acetylcysteine [en.wikipedia.org]

- 3. Stability Study of Parenteral N-Acetylcysteine, and Chemical ... [pmc.ncbi.nlm.nih.gov]

- 4. Stability of N-Acetylcysteine (NAC) in Standardized ... [mdpi.com]

- 5. N-terminal cysteine acetylation and oxidation patterns may ... [nature.com]

- 6. A simple RP-HPLC method for the stability-indicating ... [insights.bio]

Comparative Pharmacological Profiles of NAC Enantiomers

The core difference between the two enantiomers lies in their interaction with biological systems, primarily due to the chiral nature of enzymatic processes. The table below summarizes the key comparative pharmacological information.

| Parameter | N-Acetyl-L-cysteine (L-NAC) | N-Acetyl-D-cysteine (D-NAC) |

|---|---|---|

| Molecular Formula | C₅H₉NO₃S [1] | C₅H₉NO₃S [2] |

| CAS Number | 616-91-1 (implied from common use) | 26117-28-2 [2] |

| Primary Mechanism as a Precursor | Serves as a precursor for L-cysteine and subsequently glutathione (GSH) synthesis [3] [4] [5]. | Cannot enter the glutathione metabolic pathway [2]. |

| Direct Antioxidant Mechanism | Directly scavenges reactive oxygen species (ROS) via its free thiol group [4] [6]. | Scavenges ROS through the reaction with its thiol group, acting as a direct antioxidant [2]. |

| Impact on Intracellular GSH | Increases intracellular glutathione (GSH) levels [3] [7] [8]. | Does not increase intracellular GSH levels [2]. |

| Biological Activity in Models | Protects against oxidative damage and cell death in various models (e.g., retinal pigment epithelium, neuronal cells) [7] [5] [8]. | Did not enhance hypoxic apoptosis in a study where L-NAC and GSH monoester did [2]. |

| Research Applications | Extensive study in clinical and preclinical research for oxidative stress-related conditions [3] [9] [5]. | Used as a research tool to distinguish GSH-dependent effects from direct antioxidant or GSH-independent effects [2]. |

Experimental Evidence and Research Utility

A key study highlights the experimental utility of D-NAC. When researchers pretreated cells with 20 mM D-NAC for one hour before a 12-hour hypoxic challenge, it failed to increase intracellular GSH levels and did not enhance hypoxic apoptosis [2]. This contrasts with GSH monoester, which did increase GSH and enhance apoptosis. This finding is critical as it demonstrates that the pro-apoptotic effect under hypoxia was dependent on GSH rather than the direct antioxidant action of the NAC molecule itself [2].

This makes D-NAC a valuable experimental control. Its use allows scientists to isolate and study GSH-independent mechanisms, such as direct ROS scavenging, without the confounding variable of upregulated glutathione synthesis [2].

Proposed Workflow for Mechanistic Studies Using D-NAC

For researchers aiming to delineate the pathways of antioxidant effects, incorporating D-NAC into the experimental design is highly informative. The following diagram illustrates a proposed workflow.

Strategic Research Applications

Given its unique properties, D-NAC is not a therapeutic candidate but a sophisticated research tool. Its primary application is in mechanistic pharmacology:

- Pathway Deconvolution: It is indispensable for determining whether an observed effect of L-NAC is mediated through GSH replenishment or its direct antioxidant activity. A positive result with L-NAC but not D-NAC strongly implicates the GSH pathway [2].

- Control Compound: In screening assays, D-NAC can serve as a control to identify off-target or non-specific effects related to the thiol group, ensuring that hits from a screen are specific to the intended GSH-mediated biology.

The search results indicate a significant gap in the pharmacokinetic characterization of D-NAC. Future research should focus on establishing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile and systemic bioavailability to enhance its utility as a research tool.

References

- 1. Acetylcysteine: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound | ROS Scavenger [medchemexpress.com]

- 3. N-acetylcysteine Pharmacology and Applications in Rare ... [pmc.ncbi.nlm.nih.gov]

- 4. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Central Nervous System Modulatory Activities of N- ... [mdpi.com]

- 6. The mechanism of action of N-acetylcysteine (NAC) [sciencedirect.com]

- 7. N-Acetyl-L-cysteine Protects Human Retinal Pigment ... [pmc.ncbi.nlm.nih.gov]

- 8. Differential effects of N-acetylcysteine on retinal ... [nature.com]

- 9. N-Acetylcysteine: Multiple Clinical Applications [aafp.org]

Comprehensive Application Notes and Protocols for N-Acetylcysteine in Cell Culture Systems

Introduction to N-Acetylcysteine (NAC) in Cell Culture

N-Acetylcysteine (NAC) is a thiol-containing compound derived from the amino acid L-cysteine that serves critical functions in cell culture systems as both a potent antioxidant and a cysteine precursor for glutathione biosynthesis. As a research tool, NAC has gained widespread application across diverse experimental contexts including oxidative stress protection, enhancement of cell viability, and modulation of redox-sensitive signaling pathways. The fundamental mechanism of NAC centers on its ability to directly scavenge reactive oxygen species (ROS) through its free sulfhydryl group while simultaneously supporting the endogenous antioxidant system by providing cysteine, the rate-limiting substrate for glutathione synthesis. This dual functionality makes NAC particularly valuable in cell culture environments where oxidative stress frequently arises from factors such as high oxygen tension, metabolic byproducts, and suboptimal culture conditions [1].

The reduced form of NAC serves as a more efficient precursor for intracellular glutathione synthesis compared to oxidized cysteine (cystine), bypassing potential limitations in cellular uptake mechanisms. Beyond its antioxidant applications, NAC has demonstrated utility in protecting cells against toxic insults from heavy metals, preventing apoptosis in high-density cultures, and maintaining protein quality in biomanufacturing systems where proper disulfide bond formation is critical for therapeutic protein production [2] [3]. These applications highlight NAC's versatility as a cell culture supplement, though its effective implementation requires careful consideration of concentration, timing, and cell-specific responses to optimize benefits while avoiding potential pro-oxidant effects at excessive concentrations.

Mechanism of Action and Physiological Effects

Molecular Mechanisms of NAC Activity

NAC exerts its effects in cell culture systems through multiple interconnected biological mechanisms that collectively modulate cellular redox status and function:

Direct Antioxidant Activity: The free thiol (-SH) group in NAC directly interacts with and neutralizes reactive oxygen species including hydroxyl radicals, hydrogen peroxide, and hypochlorous acid, thereby reducing oxidative damage to cellular macromolecules including lipids, proteins, and nucleic acids [1]. This direct radical-scavenging capacity is particularly important in cell culture systems where antioxidant enzymes may be limited.

Glutathione Precursor Function: As an acetylated precursor of L-cysteine, NAC efficiently enters cells where it is deacetylated to yield cysteine, the rate-limiting substrate for glutathione synthesis. Through this mechanism, NAC replenishes intracellular glutathione stores, enhancing the cellular capacity to maintain redox homeostasis and detoxify peroxides through the glutathione peroxidase pathway [1] [3].

Redox Signaling Modulation: By regulating intracellular glutathione levels and redox state, NAC indirectly influences multiple redox-sensitive signaling pathways including NF-κB, AP-1, and MAPK cascades, consequently altering gene expression patterns related to inflammation, proliferation, and apoptosis [1].

Disulfide Bond Reduction: The reducing capacity of NAC can break disulfide bonds in proteins and other biological molecules, which underlies its mucolytic properties and may influence extracellular matrix composition and receptor activation in certain culture systems [1].

Visualization of NAC Mechanisms and Experimental Applications

The diagram below illustrates the primary mechanisms of NAC activity in cell culture systems and their functional consequences:

NAC Preparation and Formulation Guidelines

Stock Solution Preparation

Proper preparation of NAC stock solutions is critical for maintaining compound stability and ensuring experimental reproducibility. The following protocol describes preparation of a standard 1M NAC stock solution:

Materials Required: N-Acetylcysteine powder (molecular weight = 163.2 g/mol), sterile phosphate-buffered saline (PBS) or culture-grade water, 0.22μm sterile filters, sterile glass vials or tubes.

Procedure:

- Calculate the mass of NAC required for the desired concentration. For 10 mL of 1M stock: 1 mol/L × 0.01 L × 163.2 g/mol = 1.632 g NAC.

- Dissolve NAC powder in pre-warmed (37°C) sterile PBS or culture-grade water with gentle vortexing.

- Filter-sterilize the solution through a 0.22μm membrane filter.

- Aliquot into sterile containers and store at -20°C protected from light.

- Confirm pH adjustment to physiological range (7.0-7.4) if necessary.

Critical Considerations:

- NAC solutions oxidize rapidly upon exposure to air, leading to formation of disulfide bonds and reduced activity. Use airtight containers and minimize headspace.

- Fresh preparation is recommended for critical applications, though properly stored aliquots remain stable for up to 3 months at -20°C.

- Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

- For concentrated stocks (>100 mM), slight acidity may require pH adjustment using sterile NaOH to prevent culture acidification [2].

Culture Media Supplementation

The following workflow outlines the systematic approach for incorporating NAC into cell culture media:

Concentration Optimization and Experimental Applications

Recommended Concentrations for Various Cell Systems

Optimal NAC concentration varies significantly across different cell types and experimental contexts. The following table summarizes evidence-based concentration ranges for specific applications:

Table 1: Recommended NAC Concentrations for Different Cell Culture Applications

| Cell Type/System | Concentration Range | Experimental Context | Key Findings | Source |

|---|---|---|---|---|

| Bovine ovarian follicles | 1.0 mM | In vitro follicle culture | Significantly increased percentage of growing follicles and viability markers | [4] |

| Bovine ovarian follicles | 5.0-25.0 mM | In vitro follicle culture | Caused membrane damage, organelle disruption, and reduced follicle growth | [4] |

| CHO cells | 0.5-2.0 mM | Bioproduction culture | Extended culture viability by 2-3 days, 15% titer increase, reduced aggregation | [2] |

| Human HepG2 cells | 0.125-0.5 mM | Lead nitrate cytotoxicity protection | Significantly increased cell viability in dose-dependent manner, reduced MDA | [3] |

| General cell culture | 1-10 mM | Oxidative stress protection | Commonly used range for antioxidant protection in various mammalian cells | [1] |

Additional Concentration Guidelines for Specialized Applications

Table 2: NAC Concentration Guidelines for Specific Experimental Objectives

| Experimental Objective | Recommended Concentration | Duration | Additional Considerations | |----------------------------|-------------------------------|--------------|------------------------------| | Oxidative stress protection | 1-5 mM | 24h pre-treatment to full exposure | Pre-treatment enhances glutathione reserves before stress induction | | Heavy metal cytotoxicity protection | 0.125-0.5 mM | Co-treatment for 48h | Demonstrated protection against lead-induced cytotoxicity | [3] | | High-density culture viability extension | 1-2 mM | Throughout culture period | Particularly beneficial in CHO cultures reaching 20-30 million cells/mL | [2] | | Protein quality enhancement | 0.5-1 mM | During production phase | Supports proper disulfide bond formation in therapeutic proteins | [2] | | Apoptosis inhibition | 1-10 mM | 24-72 hours | Concentration-dependent protection against various apoptotic stimuli |

Detailed Experimental Protocols

Protocol 1: NAC Cytotoxicity and Protection Assessment

This protocol describes a comprehensive approach to evaluate NAC-mediated protection against cytotoxic insults, adapted from established methods in HepG2 and other mammalian cell systems [3]:

Experimental Objectives:

- Quantify NAC protection against chemical-induced cytotoxicity

- Determine optimal NAC concentration for cytoprotection

- Assess NAC-mediated reduction in oxidative damage markers

Materials Required:

- Cell line of interest (e.g., HepG2, CHO, or other relevant models)

- Complete culture media appropriate for the cell line

- NAC stock solution (1M in PBS, prepared as described in Section 3.1)

- Cytotoxic agent (e.g., lead nitrate, hydrogen peroxide, or compound-specific stressor)

- Cell viability assay reagents (MTT, trypan blue, or equivalent)

- Lipid peroxidation assay kit (for MDA quantification)

- 96-well plates, culture flasks, and standard tissue culture supplies

Procedure:

- Cell Seeding: Plate cells at appropriate density (e.g., 1×10⁴ cells/well for 96-well plates) in complete medium and incubate for 24h to allow attachment.

- Experimental Groups Setup:

- Group 1: Untreated control (media only)

- Group 2: Cytotoxic agent only (e.g., 30 μg/mL lead nitrate)

- Group 3: NAC control (highest NAC concentration tested)

- Group 4-6: Cytotoxic agent + NAC (e.g., 0.125, 0.25, 0.5 mM NAC)

- Treatment Application: Prepare fresh treatment solutions in complete media. Carefully aspirate seeding media and add treatment conditions with appropriate replicates (n≥6 recommended).

- Incubation: Incubate cells for treatment duration (typically 48h) under standard culture conditions (37°C, 5% CO₂).

- Viability Assessment:

- MTT Assay: Add 50μL MTT solution (5 mg/mL in PBS) to each well, incubate 2-4h at 37°C. Carefully aspirate medium, add 200μL DMSO to dissolve formazan crystals, measure absorbance at 550-570nm.

- Trypan Blue Exclusion: Harvest cells by trypsinization, mix with 0.4% trypan blue solution (1:1 dilution), count viable (unstained) and non-viable (blue) cells using hemocytometer.

- Oxidative Damage Assessment:

- Harvest cells by scraping, lyse by sonication on ice.

- Measure lipid peroxidation via thiobarbituric acid reactive substances (TBARS) assay, quantifying malondialdehyde (MDA) formation at 586nm.

- Normalize MDA values to total protein content.

- Data Analysis:

- Calculate percentage viability relative to untreated controls.

- Determine statistical significance using one-way ANOVA with post-hoc testing.

- Generate dose-response curves for NAC protection.

Troubleshooting Notes:

- Excessive cytotoxicity may require adjustment of insult concentration or exposure duration.

- Precipitation of NAC or test compounds may occur at high concentrations—visually inspect solutions before application.

- Include vehicle controls to account for potential solvent effects.

Protocol 2: NAC-Mediated Oxidative Stress Protection in High-Density Cultures

This protocol addresses the application of NAC in intensive bioproduction systems where oxidative stress limits productivity and viability [2]:

Experimental Objectives:

- Evaluate NAC effects on culture longevity and productivity

- Assess NAC-mediated reduction in oxidative stress markers

- Determine impact on product quality attributes

Materials Required:

- CHO or other relevant production cell line

- Production basal media and feeds

- NAC stock solution (1M)

- Glutathione assay kit

- Reactive oxygen species detection probe (e.g., H₂DCFDA)

- Metabolite analyzers or test strips (glucose, lactate, glutamate)

- Product quality assays (HPLC, electrophoresis, aggregation measurement)

Procedure:

- Culture Initiation: Seed cells at standard density (e.g., 0.5×10⁶ cells/mL) in production media with appropriate replicates.

- NAC Application: Add NAC to treatment groups at optimal concentration (typically 1-2 mM for CHO cells) during early exponential growth phase.

- Monitoring Schedule:

- Daily sampling: Cell count and viability (trypan blue exclusion), glucose/lactate measurement, pH assessment

- 48h intervals: Intracellular glutathione levels, ROS detection using fluorescent probes

- Endpoint analyses: Product titer quantification, aggregation assessment by SEC-HPLC, charge variant analysis by iCIEF

- ROS Detection:

- Harvest 1×10⁶ cells, wash with PBS

- Load with 10μM H₂DCFDA in PBS, incubate 30min at 37°C

- Wash cells, resuspend in PBS, measure fluorescence (excitation 488nm/emission 525nm)

- Glutathione Measurement:

- Harvest cells, lyse in cold extraction buffer

- Process according to glutathione assay kit instructions

- Normalize total and reduced glutathione values to cell number

- Product Quality Assessment:

- Collect conditioned media, remove cells by centrifugation

- Purify product using appropriate methods (e.g., protein A chromatography for mAbs)

- Analyze aggregation levels by size-exclusion chromatography

- Assess free thiol content using Ellman's reagent

Key Parameters for Evaluation:

- Peak viable cell density (PVC) and integral viable cell density (IVCD)

- Culture duration until viability drops below 80%

- Specific productivity (qP) calculations

- Antioxidant capacity (GSH/GSSG ratio)

- Product quality metrics (aggregation, charge variants, potency)

Technical Considerations and Limitations

Culture System Compatibility

The effective implementation of NAC supplementation requires careful consideration of several technical factors that influence its stability and activity:

Media Composition Effects: The efficacy of NAC can be influenced by media components. Media containing transition metals (iron, copper) may catalyze NAC oxidation, while the presence of other thiol-containing compounds (cysteine, cystine) may have additive or competitive effects. Serum-containing media typically provide additional antioxidant capacity that may reduce the apparent effect of NAC supplementation [2].

Oxygen Tension Considerations: Standard cell culture conditions (atmospheric oxygen tension of ~20%) create a pro-oxidant environment compared to physiological oxygen levels (1-5%). NAC may demonstrate more pronounced effects in conventional culture systems compared to physiologically-relevant low oxygen environments, potentially confounding translation to in vivo applications [4].